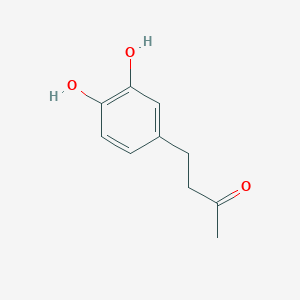

4-(3,4-Dihydroxyphenyl)butan-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(3,4-Dihydroxyphenyl)butan-2-one involves diverse chemical reactions, including the reaction of bromopropene with hydroxybenzaldehydes to produce novel compounds and the one-pot synthesis method using K10 montmorillonite under solvent-free conditions for synthesizing chromen-4-ones. These methods highlight the versatility in synthesizing derivatives through the incorporation of different functional groups and catalytic processes (Wang Yong-jian, 2010; Jie Han et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4-(3,4-Dihydroxyphenyl)butan-2-one, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been elucidated through crystallographic studies. These studies reveal specific crystal systems and spatial arrangements, contributing to the understanding of molecular interactions and stability (M. Shi & Jian Jiang, 1999).

Chemical Reactions and Properties

Various chemical reactions involving 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives include halolactonization and gamma-hydroxylation, showcasing the compound's reactivity towards synthesizing halogenated furanones. Additionally, the electrocatalytic hydrogenation of related enones to ketones at nickel cathodes illustrates the compound's versatility in undergoing reduction reactions (Shengming Ma et al., 2004; A. Bryan & J. Grimshaw, 1997).

Physical Properties Analysis

The physical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives, including crystallographic data, provide insight into the compound's solid-state characteristics. These data, such as crystal systems and unit cell dimensions, are crucial for understanding the material's phase behavior and potential applications in material science (F. Toda et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives are highlighted by their reactivity in various chemical transformations. These include the formation of polyheterocyclic compounds through photoinduced oxidative annulation, demonstrating the compound's potential in synthesizing complex organic molecules with diverse functional groups (Jin Zhang et al., 2017).

Applications De Recherche Scientifique

Cosmetology Applications : 4-(Phenylsulfanyl)butan-2-one, a related compound, has been found to effectively suppress melanin synthesis and melanosome maturation, suggesting potential uses in medical cosmetology (Wu et al., 2015).

Synthesis of Fragrant Compounds : Research demonstrates the successful synthesis of fragrant 3,6-diazahomoadamantan-9-ones through a process involving 4-phenylbutan-2-one, leading to the formation of aromatic compounds with benzene rings (Kuznetsov et al., 2015).

Crystallographic Studies : The crystal structure of a derivative of 4-phenylbutan-2-one has been analyzed, revealing specific structural details (Shi & Jiang, 1999).

Anti-inflammatory Properties : Compounds with small lipophilic groups and a butan-2-one side chain show anti-inflammatory activity. This indicates potential for pharmacological applications (Goudie et al., 1978).

Electrochemical Conversion : 4-(4-Hydroxyphenyl)buten-2-one can be effectively converted into 4-phenylbutan-2-one using electrocatalytic hydrogenation, a method superior to lead-based reduction processes (Bryan & Grimshaw, 1997).

Catalysis in Chemical Synthesis : Supported AuPd nanoalloy catalysts enable the one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone, with hydrogen auto transfer (Morad et al., 2017).

Occurrence in Natural Products : Raspberry fruit contains d-glucopyranosides of 4-(4′-hydroxyphenyl)butan-2-one, which can be identified using NMR spectroscopy (Pabst et al., 1990).

Forensic and Clinical Toxicology : β-Keto derivatives of 3,4-methylenedioxyphenylalkylamines, related to 4-phenylbutan-2-one, are abused as substitutes for psychoactive substances, making their analysis crucial in forensic and clinical toxicology (Zaitsu et al., 2011).

Pharmacology and Drug Metabolism : The metabolites of designer drugs like bk-MBDB and bk-MDEA, related to 4-phenylbutan-2-one, are primarily formed as 4-hydroxy-3-methoxy metabolites in human urine (Zaitsu et al., 2009).

Green Chemistry Applications : A one-pot synthesis method using K10 montmorillonite under solvent-free conditions has been developed for synthesizing derivatives of 4-phenylbutan-2-one (Han et al., 2016).

Orientations Futures

Propriétés

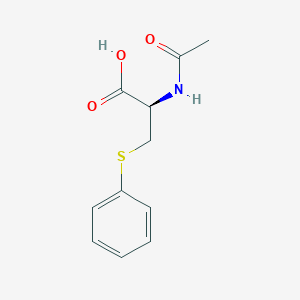

IUPAC Name |

4-(3,4-dihydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZQZQCADPIVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436633 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydroxyphenyl)butan-2-one | |

CAS RN |

61152-62-3 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)